molecular formula C6H9NO2 B1194672 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 73550-56-8

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B1194672
CAS No.: 73550-56-8
M. Wt: 127.14 g/mol
InChI Key: XEVFXAFXZZYFSX-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques and Derivatives :

    • Stevens and Kimpe (1996) synthesized 2-Azabicyclo[2.1.1]hexanes, including derivatives of 2,4-methanoproline, using imination and reductive cyclization techniques (Stevens & Kimpe, 1996).
    • Lescop, Mevellec, and Huet (2001) developed an efficient synthesis method for the 2-azabicyclo[2.1.1]hexane ring system starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (Lescop, Mevellec, & Huet, 2001).
  • Functionalization and Biological Applications :

    • Krow et al. (2006) synthesized novel 5-X-substituted-2-azabicyclo[2.1.1]hexanes, which have potential applications in developing methanopyrrolidines (Krow et al., 2006).
    • Ningsanont, Black, Chanphen, and Thebtaranonth (2003) evaluated derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for antimalarial activities, highlighting the compound's potential in medicinal chemistry (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
  • Chemical Properties and Transformations :

    • Radchenko, Kopylova, Grygorenko, and Komarov (2009) reported on the practical syntheses of various azabicyclo carboxylic acids, demonstrating the versatility and chemical properties of these compounds (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
    • Katagiri, Sato, Yoneda, Saikawa, Sakamoto, Muto, and Kaneko (1986) synthesized 2-Azabicyclo[2.2.0]hexane-3,5-dione, a new building block for carbapenem nuclei, showing the compound's potential in antibiotic synthesis (Katagiri et al., 1986).

Safety and Hazards

The safety information for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid are currently unknown. This compound is a relatively new and underexplored molecule

Mode of Action

The mode of action of 2-Azabicyclo[21It’s known that the compound can be readily derivatized with numerous transformations , suggesting that it may interact with its targets in a variety of ways.

Pharmacokinetics

It has a molecular weight of 127.141, a density of 1.4±0.1 g/cm3, and a boiling point of 266.6±23.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, its interaction with enzymes such as proteases can lead to the inhibition of enzymatic activity, which is crucial in regulating various biochemical pathways. The rigid structure of this compound allows it to fit into specific enzyme active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling by interacting with receptors on the cell surface, thereby modulating downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with proteases can result in the inhibition of proteolytic activity, which is essential for controlling protein degradation and turnover. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis. For example, its interaction with key metabolic enzymes can lead to changes in the production and utilization of energy substrates, impacting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles can modulate local biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFXAFXZZYFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223747
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73550-56-8
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

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